molecular formula C12H11ClN2O2 B15066602 ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 85174-68-1

ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B15066602
CAS No.: 85174-68-1
M. Wt: 250.68 g/mol
InChI Key: HHGJWXHAQYLLDK-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 5-position, a phenyl group at the 1-position, and an ethyl ester group at the 3-position. It is widely used in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate typically involves the reaction of hydrazine derivatives with β-diketones. One common method includes the use of ethyl acetoacetate and phenylhydrazine in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions, followed by esterification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of pyrazole-3-carboxylic acids.

    Reduction: Formation of pyrazoline derivatives.

    Hydrolysis: Formation of pyrazole-3-carboxylic acid.

Scientific Research Applications

Ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives:

    Ethyl 5-phenyl-1H-pyrazole-3-carboxylate: Lacks the chloro group, resulting in different reactivity and biological activity.

    Methyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate: Contains a methyl group instead of an ethyl group, affecting its chemical properties.

    Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate: Contains a different substitution pattern, leading to unique applications

Conclusion

This compound is a versatile compound with significant applications in various fields Its unique chemical structure and reactivity make it valuable for scientific research and industrial applications

Biological Activity

Ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C12H11ClN2O2C_{12}H_{11}ClN_{2}O_{2} and a molecular weight of approximately 250.68 g/mol. The compound features a pyrazole ring substituted with a phenyl group and a carboxylate ester functional group, which contributes to its unique chemical properties and biological activities .

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has demonstrated potential as an anti-inflammatory agent , likely through the inhibition of specific enzymes involved in inflammatory pathways . Additionally, it may modulate signaling pathways that are crucial for various cellular processes.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In experimental models, it has been shown to reduce edema and inflammation comparable to established anti-inflammatory drugs .

Anticancer Potential

Several studies have evaluated the anticancer activity of pyrazole derivatives, including this compound. The compound has been screened against various cancer cell lines, demonstrating cytotoxic effects. For instance, it showed promising results against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines, with IC50 values indicating effective growth inhibition .

Cell Line IC50 (µM) Effect
MCF73.79Growth inhibition
NCI-H46042.30Growth inhibition

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

Recent studies have highlighted the compound's multifaceted biological activities:

  • Anti-inflammatory Studies : In a study evaluating the anti-inflammatory effects on carrageenan-induced edema in mice, this compound exhibited significant reduction in swelling comparable to indomethacin .
  • Cytotoxicity Assays : Another research focused on its cytotoxicity against different cancer cell lines reported that the compound induced apoptosis in sensitive cell lines while sparing normal cells, highlighting its therapeutic potential with a favorable safety profile .
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound may inhibit specific kinases involved in cancer progression, further supporting its role as an anticancer agent .

Properties

CAS No.

85174-68-1

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

ethyl 5-chloro-1-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)10-8-11(13)15(14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

HHGJWXHAQYLLDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)Cl)C2=CC=CC=C2

Origin of Product

United States

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